molecular formula C8H16ClNO2 B6208804 3-(piperidin-3-yl)oxetan-3-ol hydrochloride CAS No. 2703780-52-1

3-(piperidin-3-yl)oxetan-3-ol hydrochloride

Cat. No.: B6208804
CAS No.: 2703780-52-1
M. Wt: 193.7
Attention: For research use only. Not for human or veterinary use.
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Description

3-(piperidin-3-yl)oxetan-3-ol hydrochloride is a small molecule organic compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-3-yl)oxetan-3-ol hydrochloride typically involves the reaction of piperidine derivatives with oxetane derivatives under specific conditions. One common method includes the use of a nickel catalyst to facilitate the regioselective formation of the desired product . The reaction conditions often involve mild temperatures and pressures to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling reaction parameters ensures the production of high-quality compounds suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-yl)oxetan-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodosylbenzene is commonly used as an oxidizing agent.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-pyrrolidinone

    Reduction: Various reduced derivatives of the original compound

    Substitution: Substituted piperidine and oxetane derivatives

Scientific Research Applications

3-(piperidin-3-yl)oxetan-3-ol hydrochloride is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)oxetan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxypiperidine
  • 4-amino-1-((2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyl-tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Uniqueness

3-(piperidin-3-yl)oxetan-3-ol hydrochloride is unique due to its combination of the piperidine and oxetane rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2703780-52-1

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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